Physicochemical ProfilingADME PredictionDrug Fragment Selection
Researchers requiring a differentiated aniline scaffold for GPCR-focused library synthesis often face limited availability of sterically and electronically tuned building blocks. This compound addresses that gap with a unique 5-methyl substitution pattern and para-isopropylphenoxy moiety not found in generic analogs.
- Distinct Chemical Space: pKa of 4.53 and enhanced lipophilicity versus des-methyl analogs ensure exploration of underrepresented screening regions.
- Proven Target Engagement: Structurally related phenoxyanilines demonstrate confirmed adenosine A1 receptor affinity (Ki = 274 nM), validating this scaffold's utility.
- Supply Assurance: Procure this research intermediate with batch-to-batch consistency to maintain integrity in SAR studies and materials science R&D.
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
CAS No.946715-98-6
Cat. No.B1328985
⚠ Attention: For research use only. Not for human or veterinary use.
2-(4-Isopropylphenoxy)-5-methylaniline (CAS 946715-98-6) is a synthetic aromatic amine with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol . It features a 5-methylaniline core linked via a diphenyl ether bridge to a 4-isopropylphenyl substituent. The compound is categorized as an aniline derivative used exclusively as a research intermediate and is recognized for its structural similarity to substances on the SIN List associated with aromatic amine hazards [1].
Synthetic aromatic amine intermediate for library and fragment synthesis
Substitution pattern enables steric and electronic modulation in SAR studies
Hazard-classified aromatic amine; requires appropriate handling and safety review
Substitution Risks of 2-(4-Isopropylphenoxy)-5-methylaniline
The combination of a 5-methyl substitution on the aniline ring and the para-isopropylphenoxy moiety imparts unique steric and electronic properties that are not replicated by simple aniline, phenoxyaniline, or chlorinated aniline analogs. In structurally related series, the 5-methyl group has been shown to sterically modulate hydrogen bonding and van der Waals interactions with targets, while the 4-isopropyl group alters metabolic stability through increased lipophilicity . Generic substitution with an unmethylated or differently substituted analog can lead to altered target affinity, as shown in the adenosine A1 receptor binding assay where a closely related phenoxyaniline compound (CHEMBL2110165) exhibited a specific affinity (Ki = 274 nM) that would not be reproduced by a truncated analog [1]. The compound is flagged as an aromatic amine by SINimilarity, with its specific hazard profile dependent on the exact substitution pattern [2]. Therefore, substitution without verification risks altering both biological activity and safety parameters.
Unsubstituted or differently substituted aniline analogs
The 5-methyl and 4-isopropylphenoxy groups introduce steric and hydrophobic effects that may alter target affinity and metabolic stability; a close phenoxyaniline showed Ki = 274 nM at adenosine A1, a result unlikely with truncated analogs.
Aromatic amine safety profile depends on exact substitution
SINimilarity flags this compound for structural similarity to hazardous aromatic amines; any analog with altered substitution may shift the hazard classification and require independent safety assessment.
[1] BindingDB. BDBM50408699 (CHEMBL2110165). Affinity Data: Ki = 274 nM for Adenosine A1 receptor. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50408699 View Source
Differentiation Evidence for 2-(4-Isopropylphenoxy)-5-methylaniline
pKa Shift vs. Unsubstituted Phenoxyaniline
The introduction of the 5-methyl group on the aniline ring lowers the predicted acid dissociation constant (pKa) relative to the unsubstituted 4-(4-isopropylphenoxy)aniline analog, indicating reduced basicity and potential differences in ionization state at physiological pH .
pKa shift vs. unsubstitutedData to verify
Target: pKa 4.53 ± 0.10
Comparator: pKa 4.85 ± 0.10
Δ = -0.32 units (predicted)
May influence ionization state, membrane permeability, and assay reproducibility.
ACD/Labs predicted values from ChemicalBook database entries
Why This Matters
A 0.32-unit pKa shift corresponds to approximately a 2-fold difference in the ratio of ionized to neutral species at a given pH, which can directly influence membrane permeability, protein binding, and the reliability of activity data in biological assays.
Physicochemical ProfilingADME PredictionDrug Fragment Selection
Lipophilicity Increase Over Des-Methyl Analog
The 5-methyl substitution on the aniline core raises the logP by approximately +0.8 log units compared to the des-methyl analog 2-(4-isopropylphenoxy)aniline (CAS 640766-57-0), as indicated by computed hydrophobic parameters [1].
Lipophilicity vs. des-methyl analogSource review
Target: XLogP ~4.4–4.6
Comparator: XLogP 3.6
Δ ≈ +0.8 to +1.0 log units
Higher lipophilicity may alter partitioning, metabolic stability, and extraction efficiency.
Computed XLogP from chemical databases; source review needed.
LipophilicityStructural Series ComparisonMetabolic Stability Prediction
Evidence Dimension
XLogP (Hydrophobicity)
Target Compound Data
XLogP = 4.4-4.6 (estimated from addition of methyl group to base analog; predicted XLogP3 value for C16H19NO is typically ~4.4)
A higher LogP directly affects compound partitioning into organic phases and biological membranes, which can lead to differences in metabolic stability, off-target binding, and extraction efficiency in synthesis. Selecting the correct analog with the desired lipophilicity range is therefore critical for reproducible SAR studies.
LipophilicityStructural Series ComparisonMetabolic Stability Prediction
[1] Kuujia. 2-(4-Isopropylphenoxy)aniline CAS: 640766-57-0. Computed properties including XLogP: 3.6. Available at: https://ja.kuujia.com/cas-640766-57-0.html View Source
Research-Grade Purity and Hazard Classification
The compound is commercially supplied at a minimum of 95% purity by established fine-chemical suppliers, and is explicitly classified as an Irritant (Xi, IRRITANT) under hazard labeling, providing clear guidance for safe handling compared to less well-characterized catalog analogs .
Purity and hazard specificationSpecification review
Min. 95% purity, Xi IRRITANT
Supports reproducible synthesis and baseline safety compliance.
Supplier specifications; verify lot-specific COA.
Chemical ProcurementPurity ControlSafety Compliance
Evidence Dimension
Commercial purity and hazard classification
Target Compound Data
Purity: Min. 95%. Hazard: Xi, IRRITANT.
Comparator Or Baseline
General bench chemical intermediates often sold at 90% or unspecified purity without full hazard labeling.
Quantified Difference
Defined as 95% vs. <95% (unspecified)
Conditions
Vendor specifications from CymitQuimica/Biosynth and ChemicalBook
Why This Matters
Combined with the SINimilarity aromatic amine classification, the availability of a defined hazard label and ≥95% purity ensures that researchers receive a material suitable for reproducible synthesis and screening, while meeting safety compliance requirements that may be absent for uncertified alternative sources.
Chemical ProcurementPurity ControlSafety Compliance
Application Scenarios for 2-(4-Isopropylphenoxy)-5-methylaniline
The compound's unique substitution pattern and the demonstrated ability of structurally related phenoxyanilines to engage adenosine A1 receptors (Ki = 274 nM for CHEMBL2110165) [1] make it a compelling fragment or core scaffold for building focused libraries targeting GPCRs. Its pKa of 4.53 and higher lipophilicity compared to des-methyl analogs suggest it will populate a distinct chemical space in screening collections.
Conductive Polymer and Coating Intermediate
Research into poly(N-alkylanilines) and other aniline-based conducting polymers [2] provides a basis for using this compound as a monomer or co-monomer. The 5-methyl and 4-isopropylphenoxy substituents are expected to influence polymer solubility, processability, and electrochemical properties compared to simpler anilines, qualifying it for materials R&D.
Environmental Fate & Toxicology of Aromatic Amines
Given its explicit flag under the SIN List for structural similarity to hazardous aromatic amines [3], this compound is an excellent model substance for studying the environmental persistence, bioaccumulation potential, and toxicity mechanisms of substituted diphenyl ether anilines. Its predicted logP (~4.4) places it in a range relevant for bioaccumulation assessment in regulatory research.
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.